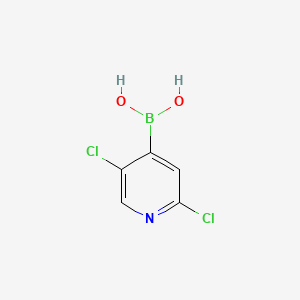

2,5-Dichloropyridine-4-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dichloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJJMDOFMZCRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479301 | |

| Record name | 2,5-Dichloropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847664-64-6 | |

| Record name | 2,5-Dichloropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dichloropyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dichloropyridine-4-boronic acid (CAS 847664-64-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloropyridine-4-boronic acid, a versatile building block in modern organic synthesis. The document details its chemical and physical properties, highlights its primary applications in medicinal and agrochemical research, and furnishes detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Core Compound Properties

This compound is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 847664-64-6 | [1][2] |

| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2] |

| Molecular Weight | 191.81 g/mol | [2] |

| Melting Point | 202 °C | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% (typically analyzed by HPLC) | [1][2] |

| Storage Conditions | 2-8 °C, sealed in a dry, dark place | [1] |

| Synonyms | (2,5-Dichloropyridin-4-yl)boronic acid, 2,5-Dichloro-4-pyridylboronic acid | [1] |

Synthesis and Mechanism of Action

While specific, detailed synthesis protocols for this compound are proprietary, a general route is referenced in the chemical literature, pointing to methods common for the preparation of arylboronic acids.[3] The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2]

The boronic acid moiety allows for the formation of a new carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of complex molecular architectures from readily available starting materials.[1][2]

The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] The substituted pyridine motif is a common feature in a wide range of biologically active molecules. The presence of two chlorine atoms on the pyridine ring offers multiple points for further functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following are representative protocols for the Suzuki-Miyaura cross-coupling of a generic aryl halide with this compound. These protocols are based on established methods for similar dichloropyridine and dichloropyrazine couplings and should be optimized for specific substrates.

Standard Suzuki-Miyaura Coupling Protocol

This protocol is suitable for a wide range of aryl and heteroaryl bromides or iodides.

Reagents and Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.

-

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

This protocol is advantageous for accelerating reaction times.

Reagents and Materials:

-

This compound (1.1 equivalents)

-

Aryl halide (0.5 mmol, 1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%)

-

Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Microwave synthesis vial

Procedure:

-

In a microwave synthesis vial, combine the aryl halide (0.5 mmol), this compound (0.55 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005-0.015 mmol).

-

Add 1,4-dioxane (4 mL) and deionized water (2 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to a temperature between 100-140 °C for 10-30 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Follow the work-up and purification steps as described in the standard protocol.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For full safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. Its utility in the synthesis of potential pharmaceutical and agrochemical candidates makes it a compound of significant interest to researchers in these fields. The provided protocols offer a starting point for the successful application of this building block in the synthesis of novel and potentially bioactive molecules.

References

An In-depth Technical Guide to 2,5-Dichloropyridine-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloropyridine-4-boronic acid, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, and critical role in the development of novel therapeutics, particularly through its application in Suzuki-Miyaura cross-coupling reactions.

Core Physicochemical and Structural Data

This compound is a white to off-white crystalline powder valued for its versatility in organic synthesis.[1] Its unique structure, incorporating a pyridine ring with both chloro and boronic acid functionalities, makes it a highly reactive and selective reagent for creating complex organic molecules.[1]

| Property | Value | Source |

| Molecular Weight | 191.81 g/mol | [2] |

| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2] |

| CAS Number | 847664-64-6 | [1] |

| Melting Point | 202 °C | [1] |

| Boiling Point | 368.9 °C at 760 mmHg (Predicted) | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

| Solubility | Soluble in Methanol | [3] |

Synthesis of Pyridinyl Boronic Acids from 2,5-Dichloropyridine

The synthesis of pyridinyl boronic acids, such as the 4-boronic acid isomer, from 2,5-dichloropyridine is a critical process for generating versatile intermediates in drug discovery.[4] Two primary strategies for this conversion are regioselective halogen-metal exchange followed by borylation, and palladium-catalyzed Miyaura borylation.[4] These methods allow for the site-selective functionalization of the pyridine ring, which is essential for developing complex pharmaceutical compounds.[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is an ideal reagent for these reactions, serving as a building block for pharmaceuticals and agrochemicals.[1]

Materials:

-

2,5-Dichloropyridine (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tetrabutylammonium bromide (NBu₄Br) (3.0 mmol)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine, the arylboronic acid, palladium(II) acetate, tetrabutylammonium bromide, and potassium carbonate.[5]

-

Add anhydrous DMF to the flask.[5]

-

Heat the reaction mixture to 100 °C with vigorous stirring.[5]

-

Monitor the reaction progress by TLC or GC-MS, which is typically complete within 12-24 hours.[5]

-

Upon completion, cool the reaction to room temperature.[5]

-

Dilute the mixture with ethyl acetate and wash with water and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[5]

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound are instrumental in the synthesis of compounds that target specific biological pathways, a cornerstone of modern pharmaceutical development.[1] A prominent application is in the creation of kinase inhibitors. By undergoing Suzuki-Miyaura coupling, the dichloropyridine scaffold can be elaborated with various substituents to optimize binding to the ATP-binding pocket of kinases, leading to the development of potent and selective inhibitors for therapeutic intervention in diseases such as cancer.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dichloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloropyridine-4-boronic acid, a versatile building block crucial in medicinal chemistry and organic synthesis. The document details its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and standard methods for its analytical characterization. This guide is intended to support researchers in the effective synthesis and application of this valuable reagent.

Physicochemical and Characterization Data

This compound is a white to off-white crystalline powder.[1] Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a boronic acid group, makes it a valuable intermediate for creating complex organic molecules through cross-coupling reactions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 847664-64-6 | [1][3] |

| Molecular Formula | C₅H₄BCl₂NO₂ | [1][4] |

| Molecular Weight | 191.81 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 202 °C | [1][3] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage Conditions | 2 - 8 °C |[1] |

Table 2: Summary of Expected Analytical Characterization Data

| Technique | Expected Results |

|---|---|

| ¹H NMR | Aromatic protons will appear in the range of 7.0-9.0 ppm. The B(OH)₂ protons will be a broad singlet, with a chemical shift that is dependent on solvent and concentration.[6] |

| ¹³C NMR | Aromatic carbons are expected between 100-165 ppm. The carbon atom attached to the boron will likely show a broad signal.[6] |

| ¹¹B NMR | A single, broad signal is anticipated in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid.[6] |

| LC-MS (ESI-) | The deprotonated molecule [M-H]⁻ is expected at m/z 189.9. Collision-induced dissociation would likely show fragmentation corresponding to the loss of water or cleavage of the C-B bond.[7] |

| Mass Spectrometry (Isotopic Pattern) | The molecular ion region will display a characteristic cluster for two chlorine atoms (M+, [M+2]+, [M+4]+) with approximate relative intensities of 9:6:1.[8] |

Synthesis of this compound

The synthesis of pyridinyl boronic acids is most commonly achieved through methods such as halogen-metal exchange followed by borylation or palladium-catalyzed cross-coupling reactions.[9] A highly effective strategy for preparing this compound involves a regioselective halogen-metal exchange from a suitable precursor, such as 2,5-dichloro-4-iodopyridine, followed by quenching with a borate ester. This approach leverages the differential reactivity of the halogens on the pyridine ring.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 2,5-dichloro-4-pyridinylboronic acid - 847664-64-6 - Structure, Synthesis, Properties [organoborons.com]

- 5. 847664-64-6 | this compound - Moldb [moldb.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Spectral Analysis of 2,5-Dichloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and analytical methodologies for 2,5-Dichloropyridine-4-boronic acid. This compound is a key building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds in the development of pharmaceuticals and agrochemicals.[1] Due to the absence of publicly available raw spectral data, this guide presents expected spectral characteristics based on the analysis of structurally similar compounds and established analytical protocols for boronic acids.

Compound Information

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 847664-64-6 | [2] |

| Molecular Formula | C₅H₄BCl₂NO₂ | [2] |

| Molecular Weight | 191.8 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 202 °C | [2] |

| Purity (typical) | ≥ 98% (by HPLC) | [2] |

| IUPAC Name | (2,5-dichloropyridin-4-yl)boronic acid | [3] |

| Synonyms | 2,5-Dichloro-4-pyridylboronic acid | [2] |

Expected Spectral Data

The following tables summarize the anticipated spectral data for this compound based on the analysis of analogous compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this molecule. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which may lead to broader peaks in the NMR spectra.[4] Using a coordinating solvent such as DMSO-d₆ is recommended to minimize this effect.[4]

Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment | Notes |

| ~8.5 | s | H-6 | The proton at position 6 is expected to be a singlet. |

| ~7.9 | s | H-3 | The proton at position 3 is anticipated to appear as a singlet. |

| ~8.3 (broad) | br s | B(OH)₂ | The protons of the boronic acid group are expected to be a broad singlet and may exchange with water in the solvent. The chemical shift can be highly variable. |

Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Notes |

| ~152 | C-2 | Carbon bearing a chlorine atom adjacent to the nitrogen. |

| ~125 | C-5 | Carbon with a chlorine substituent. |

| ~140 (broad) | C-4 | The carbon attached to the boron atom; the signal is often broadened due to quadrupolar relaxation of the boron nucleus.[5] |

| ~155 | C-6 | Pyridine ring carbon adjacent to the nitrogen. |

| ~130 | C-3 | Pyridine ring carbon. |

Table 2.3: Predicted ¹¹B NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Notes |

| ~27-30 | The ¹¹B NMR spectrum is expected to show a single, broad peak in this range, which is characteristic of trigonal boronic acids.[6] It is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[7] |

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A typical purity level for commercial samples is ≥ 98%.[2]

Table 2.4: Typical HPLC Purity Data

| Parameter | Value |

| Purity | ≥ 98% |

| Impurity Profile | Typically contains small amounts of the corresponding boroxine (cyclic anhydride). |

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight and identify impurities. Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of boronic acids.[8][9]

Table 2.5: Predicted LC-MS Data (ESI Negative Ion Mode)

| m/z (calculated) | m/z (observed) | Ion Species | Notes |

| 190.96 | ~191.0 | [M-H]⁻ | The deprotonated molecule is the expected parent ion in negative ESI mode. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |

| MS/MS Fragmentation: Collision-induced dissociation of the parent ion is expected to result in the loss of water (H₂O) or cleavage of the carbon-boron bond, providing further structural confirmation.[8] |

Experimental Protocols

The following are detailed protocols for the spectral analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer. It is highly recommended to use a quartz NMR tube for ¹¹B NMR to prevent background signals from borosilicate glass.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 180 ppm.

-

A larger number of scans will be required to obtain a good spectrum due to the low natural abundance of ¹³C.

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Set the spectral width to cover a range of -100 to 100 ppm.

-

Use a boron-free probe if available.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

HPLC Protocol

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a diluent of 50:50 acetonitrile:water. Further dilute to a working concentration of approximately 0.1 mg/mL. Use aprotic solvents for the initial dissolution to minimize hydrolysis if analyzing related boronic esters.[10]

-

Instrumentation: Use an HPLC system equipped with a UV detector (PDA or variable wavelength).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[11]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Monitor at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas to determine the purity of the sample.

LC-MS Protocol

-

Sample Preparation: Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 10 µg/mL).

-

Instrumentation: Use an LC-MS system with an electrospray ionization (ESI) source.

-

LC Conditions: Use the same HPLC conditions as described above.

-

MS Conditions:

-

Ionization Mode: ESI Negative.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flows: Optimize nitrogen desolvation and cone gas flows for the specific instrument.

-

-

Data Analysis: Analyze the mass spectrum to confirm the molecular weight of the parent compound and identify any impurities.

Workflow and Application Diagrams

The following diagrams, generated using the DOT language, illustrate the analytical workflow and a key synthetic application of this compound.

Caption: General analytical workflow for the characterization of this compound.

Caption: Schematic of the Suzuki-Miyaura reaction utilizing this compound.

References

- 1. This compound (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]

- 6. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 7. Boron NMR [chem.ch.huji.ac.il]

- 8. benchchem.com [benchchem.com]

- 9. sciex.com [sciex.com]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

Stability and Storage of 2,5-Dichloropyridine-4-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dichloropyridine-4-boronic acid. Understanding the chemical stability of this versatile building block is crucial for its effective use in research and development, particularly in pharmaceutical and agrochemical synthesis where it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for assessing the stability of this compound.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and the formation of cyclic anhydrides (boroxines). These processes are significantly affected by environmental factors such as moisture, temperature, and pH.

Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2,5-dichloropyridine. This degradation pathway is often catalyzed by aqueous acidic or basic conditions and can be accelerated by elevated temperatures.

Boroxine Formation: In the presence of dehydrating conditions or upon prolonged storage, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. This process is reversible, and the boroxine can be converted back to the boronic acid by the addition of water.

Recommended Storage Conditions

To ensure the long-term integrity and reactivity of this compound, adherence to appropriate storage conditions is essential. The following table summarizes the recommended storage and handling guidelines based on available safety data sheets and general knowledge of arylboronic acid stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents potential oxidation of the boronic acid moiety. |

| Moisture | Keep in a tightly sealed container in a dry place | Minimizes hydrolysis and subsequent protodeboronation, as well as the reversible formation of boroxines. |

| Light | Store in a light-resistant container | While not always specified, protection from light is a general best practice for storing chemical reagents to prevent photochemical degradation. |

| Incompatible Materials | Avoid strong oxidizing agents | Oxidizing agents can degrade the boronic acid functional group. |

Degradation Pathways and Stability Influencing Factors

The stability of this compound is a function of several interconnected factors. The following diagram illustrates the relationship between storage conditions and the primary degradation pathways.

Caption: Logical relationship between storage conditions and stability.

The primary degradation pathways for this compound are illustrated in the following diagram.

Caption: Key degradation routes for the boronic acid.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, primarily 2,5-dichloropyridine and its boroxine.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Illustrative Example):

-

A gradient elution is typically required.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the more nonpolar degradation products.

Detection:

-

UV detection at a wavelength where all compounds of interest have reasonable absorbance (e.g., 254 nm).

Method Validation:

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by performing forced degradation studies.

Forced Degradation Study Protocol

Objective: To identify the likely degradation products of this compound and to demonstrate the specificity of the analytical method.

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid material at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analyze the stressed samples by the developed HPLC method.

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Peak purity analysis of the parent peak in the stressed samples should be performed to ensure no co-eluting degradation products.

The following diagram outlines the workflow for a typical stability study.

Caption: Workflow for assessing the stability of the compound.

Conclusion

The stability of this compound is critical for its successful application in synthetic chemistry. By understanding its primary degradation pathways—protodeboronation and boroxine formation—and by adhering to the recommended storage conditions of refrigeration in a dry, inert atmosphere, researchers can ensure the quality and reactivity of this important reagent. For critical applications, it is highly recommended to perform stability studies using validated analytical methods to establish an appropriate retest period or shelf-life under specific storage conditions.

An In-depth Technical Guide on the Reactivity of 2,5-Dichloropyridine-4-boronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridine-4-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a boronic acid moiety, offers multiple reaction sites for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the reactivity of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The strategic positioning of the chloro and boronic acid groups allows for selective functionalization, making it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[1]

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are pivotal for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide.[2] In the context of this compound, the boronic acid group serves as the organoboron component, reacting with various aryl or heteroaryl halides. The two chlorine atoms on the pyridine ring also present opportunities for subsequent cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Regioselectivity: In polychlorinated pyridines, the reactivity of the halogen atoms towards oxidative addition to the palladium catalyst is influenced by their position relative to the nitrogen atom. Generally, the C2 and C6 positions are more electrophilic and thus more reactive in Suzuki-Miyaura couplings.[3] However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can influence the regioselectivity.[3]

Typical Reaction Conditions:

While specific quantitative data for Suzuki-Miyaura reactions starting from this compound is not extensively reported in readily accessible literature, general protocols for the coupling of the related 2,5-dichloropyridine with arylboronic acids provide valuable insights into the expected reaction conditions. These conditions are generally transferable to the coupling of this compound with aryl halides.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0 equiv.) | 1,4-Dioxane/H₂O | 100 | 12-24 | Varies | [3] |

| Pd(OAc)₂ (2 mol%) | None | K₂CO₃ (1.5 equiv.) | DMF | 100 | ~24 | Varies | [3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2,5-dichloropyridine and can be applied to the reaction of this compound with an aryl halide.[3]

Materials:

-

This compound (1.0 equiv.)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)

-

Potassium phosphate (K₃PO₄) (2.0 equiv.)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[3]

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[3]

-

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[3]

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl pyridine product.[3]

Logical Relationship for Suzuki-Miyaura Coupling

Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[2][4] While this compound itself is not the typical substrate for this reaction (which usually involves an amine), its chloro-substituents can undergo Buchwald-Hartwig amination. Furthermore, the boronic acid moiety could potentially be used in a Chan-Lam coupling, a related copper-catalyzed C-N bond formation reaction.

General Principles: The Buchwald-Hartwig amination allows for the synthesis of aryl amines under relatively mild conditions, replacing harsher classical methods.[4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.[5]

Regioselectivity: Similar to the Suzuki-Miyaura coupling, the amination of dichloropyridines can exhibit regioselectivity. For 2,4-dichloropyridine, amination is highly regioselective at the C-2 position.[6] For 2,5-dichloropyridine, selective mono-amination is also a key transformation.

Typical Reaction Conditions:

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Ref. |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12-24 | [5] |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-110 | 12-24 | [4] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the mono-amination of a dichloropyridine derivative.[5]

Materials:

-

This compound (1.0 equiv.)

-

Primary or secondary amine (1.1 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv.)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Anhydrous toluene

-

Glovebox or Schlenk line for inert atmosphere setup

-

Nitrogen or Argon gas

Procedure:

-

Inside a glovebox, to a Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol).

-

Add anhydrous toluene, followed by this compound (1.0 mmol) and the amine (1.1 mmol).[5]

-

Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours under an inert atmosphere.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Buchwald-Hartwig Amination

Simplified catalytic cycle of the Buchwald-Hartwig amination.

Other Potential Reactivities

While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most prominent applications, the structural features of this compound suggest its potential utility in other cross-coupling reactions.

-

Sonogashira Coupling: The chloro-substituents could potentially undergo Sonogashira coupling with terminal alkynes to form alkynylpyridines.

-

Heck Reaction: Reaction of the chloro groups with alkenes via a Heck reaction could lead to the formation of alkenylpyridines.

-

Stille Coupling: The chloro groups could also be coupled with organostannanes in a Stille reaction.

-

Chan-Lam Coupling: The boronic acid moiety could participate in a copper-catalyzed Chan-Lam coupling with amines or alcohols to form C-N or C-O bonds.

The development of specific protocols for these reactions with this compound would further expand its synthetic utility.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, offering strategic pathways for the synthesis of highly substituted pyridine derivatives. While detailed quantitative data for reactions starting directly from this boronic acid are not extensively documented in public literature, the established protocols for the parent 2,5-dichloropyridine provide a strong foundation for its application. Further exploration of its reactivity in a broader range of cross-coupling reactions will undoubtedly unlock new possibilities for the design and synthesis of novel molecules with potential applications in drug discovery and materials science.

References

The Pivotal Role of 2,5-Dichloropyridine-4-boronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 2,5-Dichloropyridine-4-boronic acid has emerged as a critical reagent, offering a unique scaffold for the generation of complex molecular architectures with significant pharmacological potential. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a bifunctional organoboron compound featuring a pyridine ring substituted with two chlorine atoms and a boronic acid moiety. This specific arrangement of functional groups makes it an exceptionally useful intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The presence of the pyridine nitrogen imparts distinct electronic properties and potential for hydrogen bonding, while the chloro-substituents and the boronic acid group provide orthogonal handles for sequential, site-selective functionalization. This allows for the construction of diverse libraries of substituted pyridine derivatives, a structural motif prevalent in numerous clinically approved drugs.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its role as a scaffold for the synthesis of kinase inhibitors, particularly those targeting signaling pathways implicated in cancer and inflammatory diseases. The pyridine core is a well-established pharmacophore in this class of drugs, and the ability to introduce diverse substituents at the 2, 4, and 5 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While specific, publicly available examples of drug candidates synthesized directly from this compound are limited in peer-reviewed literature, its utility can be inferred from the synthesis of structurally related compounds and its commercial availability as a building block for pharmaceutical development.[1] The general strategies involve leveraging the boronic acid for a primary Suzuki coupling, followed by subsequent modifications at the chloro-positions.

Experimental Protocols: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation and is the principal reaction in which this compound is employed. The following is a generalized protocol for the coupling of a generic aryl halide with a boronic acid, which can be adapted for reactions involving this compound.

Table 1: Generalized Experimental Protocol for Suzuki-Miyaura Coupling

| Step | Procedure | Reagents and Conditions | Notes |

| 1. Reaction Setup | To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base. | Aryl Halide, Boronic Acid, Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.) | The reaction should be carried out in anhydrous solvents. |

| 2. Catalyst Addition | Add the palladium catalyst and ligand to the reaction mixture. | Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%), Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%) | The choice of catalyst and ligand is crucial and often requires optimization. |

| 3. Solvent Addition | Add the degassed solvent(s) to the reaction vessel. | Solvent (e.g., Dioxane, Toluene, DMF, often with water as a co-solvent) | Solvents should be thoroughly degassed to prevent oxidation of the palladium catalyst. |

| 4. Reaction | Heat the reaction mixture with vigorous stirring for the specified time. | Temperature (e.g., 80-110 °C), Time (2-24 hours) | Reaction progress can be monitored by TLC or LC-MS. |

| 5. Work-up | Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. | Ethyl Acetate, Water, Brine | This step removes inorganic salts and polar impurities. |

| 6. Purification | Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. | Anhydrous Na₂SO₄ or MgSO₄, Silica Gel, appropriate eluent system | The choice of eluent for chromatography depends on the polarity of the product. |

Potential Signaling Pathways and Therapeutic Targets

Substituted pyridine scaffolds, which can be readily synthesized from this compound, are prevalent in inhibitors of several important signaling pathways in oncology and immunology.

Kinase Signaling Pathways

Many kinase inhibitors feature a pyridine core that serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. Key kinase families that are often targeted by pyridine-based inhibitors include:

-

p38 MAP Kinase: Involved in inflammatory responses and cellular stress.

-

Spleen Tyrosine Kinase (Syk): A key mediator of immunoreceptor signaling in hematopoietic cells.

-

Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle.

The general workflow for the discovery of kinase inhibitors often involves the synthesis of a library of analogs followed by biological screening.

Conclusion

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its capacity for selective functionalization through well-established synthetic methodologies, most notably the Suzuki-Miyaura coupling, provides a reliable pathway for the creation of diverse libraries of substituted pyridines. While direct, detailed examples of its use in late-stage clinical candidates remain to be broadly published, its structural motifs are present in numerous kinase inhibitors and other biologically active molecules. The continued exploration of derivatives from this starting material holds significant promise for the discovery of next-generation therapeutics.

References

2,5-Dichloropyridine-4-boronic Acid: A Key Building Block for Advanced Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridine-4-boronic acid has emerged as a critical and versatile building block in modern medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a dichlorinated pyridine core, make it an invaluable synthon for the construction of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors. The strategic placement of the boronic acid group at the 4-position and chlorine atoms at the 2- and 5-positions allows for selective and sequential cross-coupling reactions, offering a powerful tool for creating diverse molecular architectures. This compound is particularly noted for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2]

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 847664-64-6 | [2] |

| Molecular Formula | C₅H₄BCl₂NO₂ | [2] |

| Molecular Weight | 191.81 g/mol | [2] |

| Melting Point | 152-155 °C | |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in most common organic solvents | |

| Stability | Relatively stable at room temperature, should avoid strong oxidants and high temperatures. |

Synthesis of this compound

The synthesis of this compound can be achieved from the readily available precursor, 2,5-dichloropyridine, via a regioselective halogen-metal exchange followed by borylation. This method leverages the differential reactivity of the halogen atoms on the pyridine ring.[1]

Experimental Protocol: Synthesis via Halogen-Lithium Exchange and Borylation

This protocol is adapted from established procedures for the borylation of halopyridines.[1]

Materials:

-

2,5-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 2,5-dichloropyridine (1.0 eq) dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to afford this compound.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting signaling pathways implicated in diseases such as cancer and inflammatory disorders. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the pyridine ring.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide. This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A Schlenk flask is charged with this compound, the aryl halide, the palladium catalyst, and the base.

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas three times. Degassed solvent is then added.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 3-Iodopyridine | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 16 | 78 |

Role in the Synthesis of Kinase Inhibitors

The 2,5-dichloropyridinyl moiety is a privileged scaffold found in numerous kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3]

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling.[4] Inhibitors of JAKs have shown significant therapeutic benefit in the treatment of autoimmune diseases and myeloproliferative neoplasms.[5][6] The 2,5-dichloropyridine core can serve as a versatile template for the development of potent and selective JAK inhibitors.

Caption: JAK-STAT signaling pathway and point of inhibition.

Extracellular Signal-Regulated Kinase (ERK) Inhibitors

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of the ERK pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[7] The 2,5-dichloropyridine scaffold can be elaborated using this compound to generate potent and selective ERK inhibitors.[8]

Caption: ERK signaling pathway and point of inhibition.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis of a pharmaceutical candidate using this compound.

Caption: General experimental workflow.

Conclusion

This compound is a high-value building block for the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals. Its predictable reactivity in cross-coupling reactions and the ability to introduce diverse functionalities make it an essential tool for medicinal chemists. The strategic use of this synthon has the potential to accelerate the discovery and development of new therapies for a range of diseases, driven by its role in creating potent and selective inhibitors of key signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2,5-Dichloropyridine-4-boronic Acid in the Synthesis of Advanced Agrochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2,5-Dichloropyridine-4-boronic acid has emerged as a critical building block in the landscape of modern agrochemical synthesis. Its unique structural features, combining a reactive boronic acid moiety with a synthetically versatile dichlorinated pyridine ring, make it an invaluable precursor for the construction of complex, biologically active molecules. This technical guide delineates the core utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions for the development of novel fungicides, herbicides, and insecticides. Detailed experimental methodologies, quantitative data representation, and visualizations of synthetic and biological pathways are provided to offer a comprehensive resource for researchers in the field.

Introduction: A Versatile Synthon for Agrochemical Innovation

The relentless demand for more effective, selective, and environmentally benign crop protection agents has driven the exploration of novel chemical scaffolds. Pyridine-based structures are of significant interest due to their prevalence in a wide array of biologically active compounds. This compound serves as a key intermediate, enabling the introduction of the dichloropyridinyl moiety into a target molecule, a common feature in modern agrochemicals.

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and regioselective coupling of the pyridine ring with various aryl and heteroaryl partners, paving the way for the synthesis of a diverse range of potential agrochemical candidates.

Core Application: Suzuki-Miyaura Cross-Coupling in Agrochemical Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. In the context of agrochemical development, this reaction is instrumental in constructing the biaryl and heteroaryl-aryl linkages that are often crucial for biological efficacy.

The general workflow for the application of this compound in agrochemical synthesis via Suzuki-Miyaura coupling is depicted below.

Illustrative Synthesis of a Hypothetical Fungicide: "Gemini-Fungicide"

To provide a practical context, this section details the synthesis of a hypothetical fungicide, "Gemini-Fungicide," utilizing this compound. This example is based on established Suzuki-Miyaura coupling protocols for similar substrates.

Synthetic Scheme

The synthesis involves a Suzuki-Miyaura coupling between this compound and a suitable aryl bromide partner, followed by a subsequent functionalization step.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine (Intermediate A)

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.92 g, 10.0 mmol), 1-bromo-4-(trifluoromethyl)benzene (2.25 g, 10.0 mmol), and potassium carbonate (4.14 g, 30.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add a degassed mixture of 1,4-dioxane (80 mL) and water (20 mL).

-

To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

-

Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

-

Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford Intermediate A as a white solid.

Step 2: Synthesis of Gemini-Fungicide

-

In a 100 mL round-bottom flask, dissolve Intermediate A (2.94 g, 10.0 mmol) and 3-aminopropan-1-ol (0.90 g, 12.0 mmol) in dimethyl sulfoxide (DMSO) (40 mL).

-

Add potassium carbonate (2.76 g, 20.0 mmol) to the mixture.

-

Heat the reaction mixture to 120°C and stir for 8 hours.

-

Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol = 9:1).

-

After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield Gemini-Fungicide as an off-white solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of "Gemini-Fungicide".

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |

| 1 | Intermediate A | This compound | 1:1 | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 85 | >98 |

| 2 | Gemini-Fungicide | Intermediate A | 1:1.2 | DMSO | - | 120 | 8 | 78 | >99 |

Plausible Mechanism of Action: Inhibition of Fungal Respiration

Many successful pyridine-based fungicides act by inhibiting the mitochondrial respiratory chain in fungi, a critical pathway for energy production. A plausible mechanism of action for "Gemini-Fungicide" is the inhibition of the Quinone outside Inhibitor (QoI) site of the cytochrome bc₁ complex (Complex III).

By binding to the QoI site, "Gemini-Fungicide" would block the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the electron transport chain. This interruption halts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the construction of complex pyridine-containing molecules with potential fungicidal, herbicidal, and insecticidal properties. The illustrative synthesis of "Gemini-Fungicide" highlights a practical application of this key intermediate. Further exploration of the diverse chemical space accessible from this compound is anticipated to yield the next generation of innovative and effective crop protection solutions.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,5-Dichloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridine-4-boronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2][3] This reaction enables the synthesis of complex organic molecules by coupling an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.[3][4][5] The resulting substituted pyridine scaffolds are integral to many biologically active compounds and approved drugs.[5][6]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The information is intended to guide researchers in developing robust and efficient synthetic routes for novel drug candidates and other advanced materials.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl/heteroaryl halide (Ar-X) to form a palladium(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product (Ar-Ar') and regenerating the palladium(0) catalyst.[3][4]

Applications in Drug Discovery

Boronic acids and their derivatives are crucial in medicinal chemistry.[7] The boronic acid moiety can act as a pharmacophore, enabling targeted interactions with biological pathways.[7] Several FDA-approved drugs, such as Bortezomib (Velcade), Ixazomib, and Vaborbactam, contain a boronic acid functional group and are used in the treatment of cancers and infectious diseases.[7][8][9][10] The synthesis of novel substituted pyridines using this compound can lead to the discovery of new therapeutic agents that inhibit key enzymes like serine proteases or proteasomes.[8][9]

Experimental Protocols

Below are two representative protocols for the Suzuki coupling of this compound with an aryl halide. Protocol 1 utilizes conventional heating, while Protocol 2 employs microwave irradiation for accelerated reaction times.

Protocol 1: Conventional Heating

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromothiophene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Degassed water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[5]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[5]

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound

-

Aryl or heteroaryl halide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Microwave synthesis vial

Procedure:

-

Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the aryl halide (0.5 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).[6]

-

Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL).[6]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 15 minutes with stirring.[6]

-

Work-up: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[6]

-

Isolation and Purification: Remove the solvent under reduced pressure and purify the remaining solid by flash column chromatography.[6]

Data Presentation

The following tables summarize typical reaction conditions for Suzuki coupling reactions of related chloro-heterocycles, which can be adapted for this compound.

Table 1: Conventional Suzuki Coupling of Dichloropyridines with Arylboronic Acids [5]

| Entry | Dichloropyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 85 |

| 2 | 2,5-Dichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 88 |

| 3 | 2,5-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 90 |

Table 2: Microwave-Assisted Suzuki Coupling of Dichloropyrimidines with Arylboronic Acids [6]

| Entry | Dichloropyrimidine | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 95 |

| 2 | 2,4-Dichloropyrimidine | 4-Tolylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 92 |

| 3 | 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 89 |

Mandatory Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2,5-Dichloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] 2,5-Dichloropyridine-4-boronic acid is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4][5] Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a boronic acid group, offers multiple points for diversification. However, the coupling of pyridylboronic acids, particularly those bearing electron-withdrawing substituents, can be challenging due to issues like protodeboronation and catalyst inhibition. This document provides a guide to palladium catalyst selection and offers generalized protocols for the successful Suzuki coupling of this compound with various aryl and heteroaryl halides.

Challenges in Coupling Pyridylboronic Acids: The "2-Pyridyl Problem" and Beyond

The Suzuki coupling of pyridylboronic acids can be complicated by the "2-pyridyl problem," which refers to the facile protodeboronation of 2-pyridylboronic acids under typical reaction conditions. While the boronic acid in the target molecule is at the 4-position, the presence of the nitrogen atom and two chlorine atoms on the pyridine ring influences its reactivity and stability. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is therefore critical to favor the desired cross-coupling reaction over competing decomposition pathways.

Palladium Catalyst and Ligand Selection

The choice of the palladium precursor and the associated ligand is paramount for a successful Suzuki coupling of this compound. Modern, bulky, and electron-rich phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands, have shown great success in challenging cross-coupling reactions.

Key Considerations for Catalyst System Selection:

-

Palladium Precursor: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various pre-formed palladium-ligand complexes (palladacycles).

-

Ligands:

-

Buchwald Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for a broad range of Suzuki couplings, including those involving heteroarylboronic acids.[6] They are known to promote the key steps of the catalytic cycle and stabilize the active palladium species.

-

Sterically Hindered Alkylphosphines: Ligands like tri-tert-butylphosphine (P(tBu)₃) are also very effective, particularly for coupling of unreactive aryl chlorides.

-

N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) have emerged as powerful alternatives to phosphines, offering high stability and activity.[7]

-

-

Ligand-Free Conditions: In some cases, "ligand-free" conditions, often employing a palladium salt like Pd(OAc)₂ with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), can be effective, particularly for achieving unconventional regioselectivity in the coupling of dihalopyridines.[7]

Data Presentation: Comparison of Palladium Catalyst Systems for Heteroaryl Suzuki Coupling

The following table summarizes various palladium catalyst systems that have been successfully employed in the Suzuki coupling of challenging heteroaryl substrates, including pyridyl derivatives. While specific data for this compound is not extensively reported, these systems represent the state-of-the-art and are excellent starting points for reaction optimization.

| Catalyst System (Palladium Precursor + Ligand) | Coupling Partners (General) | Key Features & Advantages |

| Pd(OAc)₂ + SPhos | Aryl/Heteroaryl Halides + Heteroarylboronic acids | Broad substrate scope, high yields, and good functional group tolerance.[1] |

| Pd₂(dba)₃ + XPhos | Sterically hindered and electron-rich/poor partners | Highly active catalyst system, effective for difficult couplings.[6] |